TOFOGLIFLOZIN

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tofogliflozin is an experimental drug developed for the treatment of type 2 diabetes mellitus. It is an inhibitor of the subtype 2 sodium-glucose transport protein (SGLT2), which is responsible for at least 90% of glucose reabsorption in the kidneys . By inhibiting this protein, this compound helps reduce blood glucose levels by promoting glucose excretion through urine .

準備方法

Tofogliflozin can be synthesized through various methods. One common approach involves the preparation of a spiroketal derivative, which is then subjected to further chemical reactions to obtain the final compound . The industrial production method typically involves mixing this compound with additives to prepare a powder mixture, which is then compressed into tablets .

化学反応の分析

Tofogliflozin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Type 2 Diabetes Management

Tofogliflozin has been extensively studied as an add-on therapy for patients with T2DM inadequately controlled on insulin or other antidiabetic medications.

- Long-term Efficacy : A 52-week study demonstrated that this compound significantly reduced HbA1c levels when added to insulin therapy, with a reduction of approximately -0.76% in the treatment group compared to -0.73% in the placebo group .

- Weight Management : Patients treated with this compound also experienced weight loss, with mean changes of -1.52 kg in the treatment group versus -2.13 kg in the placebo group .

Non-Alcoholic Fatty Liver Disease (NAFLD)

This compound has shown promise in treating NAFLD in patients with T2DM.

- Clinical Trial Findings : In a randomized trial comparing this compound to glimepiride, this compound led to significant improvements in liver histology, specifically in fibrosis and hepatocellular ballooning scores . The study reported a 60% improvement in fibrosis scores for the this compound group compared to no significant change in the glimepiride group .

Obesity and Metabolic Syndrome

Research indicates that this compound may help mitigate obesity-related complications.

- Animal Studies : In diet-induced obese rats, this compound administration resulted in decreased body weight gain and reduced body fat mass without affecting lean mass . This suggests potential applications for managing obesity and improving metabolic profiles.

Cardiovascular Benefits

Emerging evidence suggests that this compound may offer cardiovascular protection.

- Sleep Apnea Severity : A study indicated that patients treated with this compound experienced reduced severity of sleep apnea, as measured by the apnea-hypopnea index (AHI) . This finding highlights its potential role beyond glycemic control.

Safety Profile

The safety profile of this compound has been assessed through various studies:

- Adverse Events : Common adverse events include hypoglycemia, urinary tract infections, and genital infections. In a long-term study, hypoglycemia occurred in 42.9% of patients on this compound compared to 29.4% on placebo . Overall, this compound was well-tolerated over extended periods.

Case Study 1: Long-term Use with Insulin

In a multicenter Phase 4 study involving Japanese patients with T2DM on insulin therapy, this compound was administered for 52 weeks. The results indicated significant improvements in glycemic control and weight management without severe adverse effects .

Case Study 2: NAFLD Improvement

Another study focused on patients with biopsy-confirmed NAFLD receiving either this compound or glimepiride for 48 weeks. The results showed significant histological improvements in liver health parameters among those treated with this compound .

作用機序

Tofogliflozin exerts its effects by selectively inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the kidneys . This inhibition reduces the reabsorption of glucose, leading to increased glucose excretion through urine and consequently lowering blood glucose levels . The activity of this compound is based on each patient’s underlying blood sugar control and kidney function .

類似化合物との比較

Other similar compounds in this class include dapagliflozin, canagliflozin, and empagliflozin . Compared to these compounds, tofogliflozin has shown a high level of selectivity for SGLT2 over the SGLT1 isotype, which helps avoid gastrointestinal adverse effects . This unique selectivity makes this compound a promising candidate for the treatment of type 2 diabetes mellitus.

生物活性

Tofogliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has garnered attention for its potential therapeutic effects in managing type 2 diabetes mellitus (T2DM) and associated cardiovascular conditions. This article delves into the biological activity of this compound, highlighting its pharmacological mechanisms, clinical efficacy, and safety profile based on diverse research findings.

This compound primarily functions by inhibiting SGLT2, which is responsible for glucose reabsorption in the kidneys. By blocking this transporter, this compound promotes urinary glucose excretion (UGE), leading to reductions in blood glucose levels and subsequent improvements in glycemic control. This mechanism not only aids in managing hyperglycemia but also contributes to weight loss and improved metabolic profiles in patients with T2DM .

Case Studies and Clinical Trials

- Japanese Study of this compound : A long-term observational study involving 6,897 patients with T2DM demonstrated significant reductions in glycated hemoglobin (HbA1c) levels and body weight over a 24-month period. The study reported a decrease in HbA1c by −0.70% and a weight loss of −2.95 kg, indicating the compound's effectiveness in routine clinical practice .

- Animal Models : In studies using diabetic ApoE knockout mice, this compound was shown to suppress atherosclerosis by reducing inflammatory cytokines such as IL-1β and IL-6. The treatment led to a significant decrease in macrophage accumulation within atherosclerotic lesions, suggesting an anti-inflammatory mechanism that may extend beyond mere glycemic control .

- DIO Rats : In diet-induced obesity (DIO) rat models, this compound administration resulted in reduced body fat mass and improved metabolic parameters without significantly affecting lean body mass or bone density. The treatment also altered adipocyte characteristics, decreasing cell size and inflammatory markers .

Safety Profile

This compound has been generally well-tolerated in clinical settings. In the aforementioned Japanese study, the incidence of adverse drug reactions (ADRs) was low, with serious ADRs occurring at a rate of only 1.21%. Common side effects included mild to moderate hypoglycemia, urinary tract infections, and increased urination . Importantly, the risk of hypoglycemia was minimal when this compound was used as monotherapy.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties characterized by rapid oral absorption and a long elimination half-life (approximately 21.51 hours). This profile supports once-daily dosing, enhancing patient compliance .

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Elimination Half-Life | ~21.51 hours |

| Volume of Distribution | 142.31 mL/kg |

| Clearance | 4.38 mL/kg/h |

特性

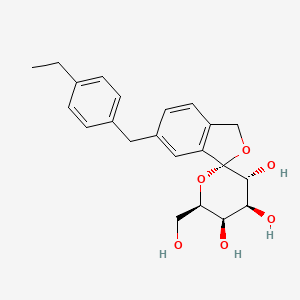

IUPAC Name |

(3S,3'R,4'S,5'R,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3/t18-,19+,20+,21-,22+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVKUNOPTJGDOB-CTWRKMMKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。